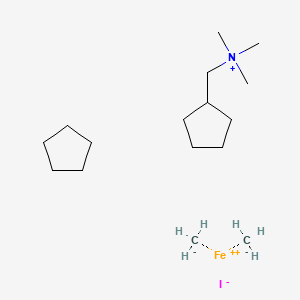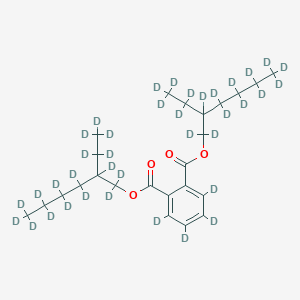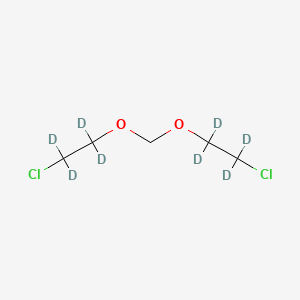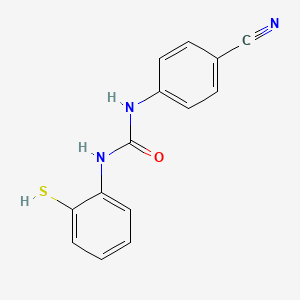
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is a complex organometallic compound that features a combination of organic and inorganic components This compound is notable for its unique structure, which includes a carbanide group, a cyclopentane ring, a cyclopentylmethyl(trimethyl)azanium moiety, an iron(2+) ion, and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide typically involves multiple steps, each requiring specific reagents and conditions One common synthetic route begins with the preparation of the cyclopentylmethyl(trimethyl)azanium moiety, which can be achieved through the reaction of cyclopentylmethylamine with trimethylamine under controlled conditions This intermediate is then reacted with a carbanide source, such as a metal carbanide complex, to form the desired organometallic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize reaction conditions and improve yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the carbanide group.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halide exchange reactions can be facilitated by reagents like silver nitrate or sodium halides.
Major Products Formed
Oxidation: Formation of iron(3+) complexes.
Reduction: Generation of reduced carbanide species.
Substitution: Production of substituted organometallic compounds with different halides.
Applications De Recherche Scientifique
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism of action of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide involves its interaction with molecular targets through its diverse functional groups. The iron(2+) ion can coordinate with various ligands, facilitating electron transfer processes. The carbanide group can act as a nucleophile, participating in bond formation and cleavage reactions. The cyclopentylmethyl(trimethyl)azanium moiety can interact with biological molecules, potentially influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopentylmethylamine: An amine derivative of cyclopentane.
Iron(2+) iodide: A simple inorganic salt of iron and iodide.
Uniqueness
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is unique due to its combination of organic and inorganic components, which imparts a range of chemical properties not found in simpler compounds
Propriétés
Formule moléculaire |
C16H36FeIN |
|---|---|
Poids moléculaire |
425.21 g/mol |
Nom IUPAC |
carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide |
InChI |
InChI=1S/C9H20N.C5H10.2CH3.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;;;/h9H,4-8H2,1-3H3;1-5H2;2*1H3;;1H/q+1;;2*-1;+2;/p-1 |
Clé InChI |
FDROSTSDPGDREQ-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].[CH3-].C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)





